molecular formula C15H11ClN2O3S B11469968 3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one

3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one

Cat. No.: B11469968
M. Wt: 334.8 g/mol
InChI Key: GWFOQIUBHLDSKG-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfonylmethyl group, which is further connected to the quinoxalin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxalin-2(1H)-one Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via a sulfonylation reaction. This involves the reaction of the quinoxalin-2(1H)-one with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Final Coupling: The final step involves the coupling of the sulfonylmethyl group with the quinoxalin-2(1H)-one core, typically under mild heating and stirring conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoxalin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is studied for its antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a quinoxaline ring.

    Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate: Contains an oxadiazole ring and an ester group, differing in both structure and functional groups.

    1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Features a triazole ring and an aldehyde group, differing in both ring structure and functional groups.

Uniqueness

3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is unique due to its quinoxaline core, which imparts distinct electronic properties and biological activities

Properties

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11ClN2O3S/c16-10-5-7-11(8-6-10)22(20,21)9-14-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19)

InChI Key

GWFOQIUBHLDSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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